molecular formula C22H16N2O3 B3304803 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921881-63-2

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

Cat. No. B3304803
CAS RN: 921881-63-2
M. Wt: 356.4 g/mol
InChI Key: JCYUULIJJZXFAG-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of coumarin derivatives and exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Scientific Research Applications

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide exhibits strong anti-oxidant properties and has been shown to protect against oxidative stress-induced damage.

Mechanism of Action

The exact mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has been found to activate certain signaling pathways that promote apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. Inflammation is also inhibited by N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide through the suppression of pro-inflammatory cytokines and enzymes. Furthermore, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide protects against oxidative stress-induced damage by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized biological activities. However, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide.

Future Directions

There are several future directions for the research and development of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide. One potential direction is the optimization of the synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide and its potential therapeutic applications. The development of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide-based drugs for the treatment of cancer, inflammation, and oxidative stress is another promising direction for future research. Finally, the potential toxicity of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a promising compound that exhibits a wide range of biological activities and potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide and its potential as a therapeutic agent.

properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-6-2-3-7-16(14)21-13-19(25)17-12-15(9-10-20(17)27-21)24-22(26)18-8-4-5-11-23-18/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYUULIJJZXFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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